molecular formula C5H10ClN3S B1166644 2-Hydrazinyl-4,5-dimethylthiazole CAS No. 124285-37-6

2-Hydrazinyl-4,5-dimethylthiazole

Cat. No. B1166644
CAS RN: 124285-37-6
M. Wt: 179.67
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4,5-dimethylthiazole derivatives often involves the condensation of thiosemicarbazides with α-halogenocarbonyls in a solvent like acetone or DMF (dimethylformamide), followed by intramolecular cyclization. For instance, the preparation of 2-Hydrazinyl-1,3-benzothiazole from 2-amino-benzothiazole treated with hydrazine hydrate demonstrates a typical synthetic approach that could be analogous to synthesizing this compound derivatives (Sharma et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. The structure is characterized by the presence of a thiazole ring substituted with a hydrazinyl group and additional methyl groups at specific positions, influencing its electronic and spatial configuration. The crystal structure analysis often reveals the dimeric chains extending along specific axes, stabilized by intermolecular hydrogen bonding and π-π interactions, as seen in related compounds (Ratika Sharma et al., 2014).

Scientific Research Applications

Synthesis of Pyrazole and Its Derivatives

Pyrazole derivatives, synthesized using 2-hydrazinyl-4,5-dimethylthiazole as a precursor, exhibit widespread biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride and hydrazine. These derivatives serve as important synthons in organic chemistry and are pivotal in the development of new medicinal compounds (Dar & Shamsuzzaman, 2015).

Benzothiazole Derivatives in Chemotherapy

Benzothiazole derivatives, often synthesized from this compound, have been identified as potent chemotherapeutic agents. Structural modifications of the benzothiazole scaffold have led to the development of compounds with significant anticancer activity. These derivatives are explored for their therapeutic potentials, emphasizing their role in cancer treatment. The structural simplicity and synthetic accessibility of benzothiazole make it an attractive scaffold for developing new therapeutic agents (Kamal et al., 2015; Ahmed et al., 2012).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds, including those derived from this compound, has been extensively studied. These studies reveal the mechanism of action, including the formation of coupling adducts with antioxidant assays like ABTS and DPPH. Understanding these reaction pathways is crucial for developing compounds with enhanced antioxidant properties (Ilyasov et al., 2020).

Future Directions

Research on thiazole derivatives, including 2-Hydrazinyl-4,5-dimethylthiazole, is ongoing due to their diverse pharmacological activities . Future studies will likely focus on developing derivatives of these compounds and elucidating their mechanisms .

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase suggests its potential use in treating neurodegenerative diseases . Additionally, this compound can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can affect the levels of various metabolites, further influencing metabolic flux and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its biochemical and cellular effects.

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFWYILDQLZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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